molecular formula C9H8IN3 B13996026 2-(2-iodo-5-methylphenyl)-2H-1,2,3-triazole

2-(2-iodo-5-methylphenyl)-2H-1,2,3-triazole

Cat. No.: B13996026
M. Wt: 285.08 g/mol
InChI Key: SZJBOOMLBYYLFO-UHFFFAOYSA-N
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Description

2-(2-iodo-5-methylphenyl)-2H-1,2,3-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of an iodine atom and a methyl group attached to the phenyl ring, which is further connected to the triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-iodo-5-methylphenyl)-2H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction conditions often include the use of a copper(I) catalyst to facilitate the formation of the triazole ring. The starting materials, such as 2-iodo-5-methylphenyl azide and a suitable alkyne, are reacted under mild conditions to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-iodo-5-methylphenyl)-2H-1,2,3-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazoles, while oxidation and reduction can lead to different oxidation states of the triazole ring.

Scientific Research Applications

2-(2-iodo-5-methylphenyl)-2H-1,2,3-triazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(2-iodo-5-methylphenyl)-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to the modulation of biological processes. The iodine atom and methyl group can influence the compound’s binding affinity and specificity towards its targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-5-methylthiophene
  • 2-Iodo-5-methylpyrimidine

Comparison

Compared to similar compounds, 2-(2-iodo-5-methylphenyl)-2H-1,2,3-triazole exhibits unique properties due to the presence of the triazole ring. This ring structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research applications. The iodine atom and methyl group further enhance its uniqueness by influencing its chemical behavior and interactions with biological targets.

Properties

Molecular Formula

C9H8IN3

Molecular Weight

285.08 g/mol

IUPAC Name

2-(2-iodo-5-methylphenyl)triazole

InChI

InChI=1S/C9H8IN3/c1-7-2-3-8(10)9(6-7)13-11-4-5-12-13/h2-6H,1H3

InChI Key

SZJBOOMLBYYLFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)I)N2N=CC=N2

Origin of Product

United States

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